Ulixertinib

ERK2 inhibition Kinase assay IC50 comparison

Ulixertinib (BVD-523) is the first-in-class, reversible ERK1/2 inhibitor with sub-nanomolar potency (Ki=0.04 nM). Unlike other ERK inhibitors, its effects tightly correlate with on-target engagement, avoiding off-target toxicity seen with SCH772984 or VX-11e. It uniquely inhibits P-glycoprotein at non-toxic concentrations, enabling re-sensitization of multidrug-resistant cancer cells. Orally bioavailable with validated in vivo antitumor activity in BRAFV600E and KRASG12C xenograft models. Extensively characterized in MAPK-driven solid tumor clinical trials—the definitive chemical probe for dissecting ERK-dependent biology and overcoming acquired BRAF/MEK inhibitor resistance.

Molecular Formula C21H22Cl2N4O2
Molecular Weight 433.3 g/mol
CAS No. 869886-67-9
Cat. No. B1684335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlixertinib
CAS869886-67-9
SynonymsBVD-523, BVD 523, BVD523, VRT752271, VRT752271, VRT 752271, Ulixertinib
Molecular FormulaC21H22Cl2N4O2
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl
InChIInChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1
InChIKeyKSERXGMCDHOLSS-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ulixertinib (BVD-523) Procurement Guide: Potent, Orally Active ERK1/2 Inhibitor for MAPK-Driven Cancer Research


Ulixertinib (BVD-523, VRT752271; CAS 869886-67-9) is a first-in-class, reversible, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), the terminal node of the RAS-RAF-MEK-ERK (MAPK) signaling cascade [1]. It demonstrates high biochemical potency against ERK2 with a reported Ki of 0.04 nM [1]. This orally bioavailable small molecule has been evaluated in clinical trials for advanced solid tumors harboring MAPK pathway alterations, including NRAS and BRAF V600/non-V600 mutations [2]. As a clinical-stage compound with extensive preclinical characterization, ulixertinib serves as a critical chemical probe for investigating ERK-dependent biology and overcoming resistance to upstream MAPK inhibitors.

Why Generic ERK Inhibitor Substitution is Not Feasible for Ulixertinib


Ulixertinib cannot be simply substituted with other ERK1/2 inhibitors due to critical differences in biochemical potency, selectivity profiles, and off-target liabilities. While several ERK inhibitors exist, they diverge significantly in their inhibition constants (Ki/IC50 values) against ERK1/2 [1]. Furthermore, studies have shown that compounds like SCH772984 and VX-11e induce excessive toxicity in certain cell lines that is not directly related to ERK1/2 inhibition, whereas ulixertinib's effects are more closely correlated with on-target engagement [2]. Ulixertinib also exhibits a distinct mechanism of P-glycoprotein (P-gp) inhibition compared to MEK inhibitors like cobimetinib [3]. Additionally, its extensive clinical characterization in MAPK-driven solid tumors provides a unique translational dataset that cannot be inferred from in-class analogs [4].

Ulixertinib: Quantified Differentiation from In-Class ERK1/2 Inhibitors


Superior Biochemical Potency Against ERK2 Compared to Other ERK1/2 Inhibitors

Ulixertinib exhibits sub-nanomolar potency against ERK2, with a reported Ki of 0.04 nM . This potency is significantly greater than that of other well-characterized ERK1/2 inhibitors in biochemical assays. For comparison, SCH772984 shows an IC50 of 1 nM for ERK2 , LY3214996 (temuterkib) has an IC50 of 5 nM , ravoxertinib (GDC-0994) demonstrates an IC50 of 3.1 nM , and VX-11e has a much higher IC50 of 15 nM .

ERK2 inhibition Kinase assay IC50 comparison

Differential ERK1/2 Reactivation Profile Compared to MEK Inhibitor PD0325901

In studies of MEK inhibitor resistance, cells that developed resistance to the MEK1/2 inhibitor PD0325901 due to ERK1/2 reactivation remained sensitive to ulixertinib [1]. While ulixertinib is itself prone to ERK1/2 reactivation over time, it maintains efficacy in PD0325901-resistant cells, unlike the MEK inhibitor [1]. This indicates that ulixertinib can overcome a specific resistance mechanism that limits the utility of upstream MEK inhibitors.

ERK reactivation Drug resistance MAPK pathway

Enhanced P-Glycoprotein Inhibition Compared to Cobimetinib in Multiple Myeloma

In a carfilzomib-resistant multiple myeloma model, co-administration of ulixertinib at non-toxic concentrations enhanced sensitivity to carfilzomib by 17-fold, while cobimetinib achieved only a 5-fold enhancement [1]. Mechanistic studies revealed that ulixertinib primarily functions as a potent direct P-glycoprotein (P-gp) inhibitor, whereas cobimetinib sensitizes cells mainly through suppression of MAPK signaling [1].

P-glycoprotein Drug resistance Multiple myeloma

Clinical Activity in NRAS-Mutant Melanoma and BRAF Inhibitor-Resistant Cancers

In a Phase I clinical trial (NCT01781429), ulixertinib demonstrated objective responses in patients with MAPK-driven solid tumors, including those refractory to prior therapies. Specifically, partial responses were observed in 3 patients with NRAS-mutant melanoma and 1 melanoma patient refractory to prior BRAF/MEK inhibitor therapy [1]. The overall response rate in the expansion cohort was 11% (9/83 evaluable patients), with responses also noted in BRAF V600E-mutant lung cancer with brain metastases and BRAF G469A-mutant head and neck cancer [1].

Clinical trial NRAS mutation Melanoma

Optimal Research and Discovery Applications for Ulixertinib


Investigating Resistance to Upstream MAPK Pathway Inhibitors (MEKi/BRAFi)

Ulixertinib is the tool of choice for studying acquired resistance to BRAF or MEK inhibitors, as it effectively inhibits ERK1/2 in cells that have developed resistance to MEK1/2 inhibition via ERK reactivation [1]. Its ability to maintain efficacy in PD0325901-resistant cell lines makes it an essential probe for dissecting feedback reactivation mechanisms within the MAPK pathway [1].

Overcoming P-Glycoprotein-Mediated Multidrug Resistance

Ulixertinib's potent, direct inhibition of P-glycoprotein (P-gp) at non-toxic concentrations [2] makes it a valuable compound for researchers investigating multidrug resistance mechanisms in cancer. It can be used to re-sensitize P-gp-overexpressing cancer cells to chemotherapeutic agents like carfilzomib, offering a significant advantage over other MAPK pathway inhibitors that do not exhibit this dual mechanism [2].

In Vivo Efficacy Studies in NRAS-Mutant and BRAF-Mutant Xenograft Models

With its oral bioavailability and demonstrated in vivo antitumor activity in BRAFV600E-mutant (A375) and KRASG12C-mutant (MIAPaCa2) xenograft models at doses of 25-100 mg/kg PO BID , ulixertinib is well-suited for preclinical efficacy studies. Its clinical validation in NRAS-mutant melanoma [3] provides strong translational rationale for its use in similar in vivo models.

High-Precision ERK1/2 Signaling Studies Requiring Minimal Off-Target Effects

Given its sub-nanomolar Ki for ERK2 (0.04 nM) and its demonstrated selectivity in biochemical counter-screens against 75 kinases , ulixertinib is the preferred ERK1/2 inhibitor for experiments where high potency and a clean selectivity profile are paramount to ensure that observed biological effects are directly attributable to ERK1/2 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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